molecular formula C25H24ClN3O2S B4327013 N,N-DIALLYL-5-CHLORO-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

N,N-DIALLYL-5-CHLORO-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B4327013
M. Wt: 466.0 g/mol
InChI Key: KHACAJFNDIZGKX-OUKQBFOZSA-N
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Description

N,N-DIALLYL-5-CHLORO-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIALLYL-5-CHLORO-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Cinnamoylamino Group: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-DIALLYL-5-CHLORO-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N-DIALLYL-5-CHLORO-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-DIALLYL-5-CHLORO-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, such as:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diallyl-5-chloro-3-(benzamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
  • N,N-diallyl-5-chloro-3-(phenylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness

N,N-DIALLYL-5-CHLORO-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to the presence of the cinnamoylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-4,6-dimethyl-3-[[(E)-3-phenylprop-2-enoyl]amino]-N,N-bis(prop-2-enyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O2S/c1-5-14-29(15-6-2)25(31)23-22(20-16(3)21(26)17(4)27-24(20)32-23)28-19(30)13-12-18-10-8-7-9-11-18/h5-13H,1-2,14-15H2,3-4H3,(H,28,30)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHACAJFNDIZGKX-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)N(CC=C)CC=C)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)N(CC=C)CC=C)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-DIALLYL-5-CHLORO-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N,N-DIALLYL-5-CHLORO-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 3
N,N-DIALLYL-5-CHLORO-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 4
N,N-DIALLYL-5-CHLORO-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 5
N,N-DIALLYL-5-CHLORO-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N,N-DIALLYL-5-CHLORO-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

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